molecular formula C15H13N3O2S B3231456 (E)-2-(2-(furan-2-ylmethylene)hydrazinyl)-4-(4-methoxyphenyl)thiazole CAS No. 1322213-26-2

(E)-2-(2-(furan-2-ylmethylene)hydrazinyl)-4-(4-methoxyphenyl)thiazole

Cat. No.: B3231456
CAS No.: 1322213-26-2
M. Wt: 299.3 g/mol
InChI Key: DUWWCFGIRJNKHY-CXUHLZMHSA-N
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Description

(E)-2-(2-(Furan-2-ylmethylene)hydrazinyl)-4-(4-methoxyphenyl)thiazole is a synthetic thiazole derivative characterized by a hydrazinylidene linker connecting a furan-2-ylmethylene group to the thiazole core, with a 4-methoxyphenyl substituent at position 4 of the thiazole ring. Its E-configuration ensures structural rigidity, which is critical for biological interactions. The compound has been synthesized via condensation reactions involving thiosemicarbazides and α-bromo ketones under acidic or basic conditions . Key physicochemical properties include a molecular weight of 341.38 g/mol (calculated), with reported melting points varying based on purity and synthetic routes.

This compound has shown notable biological activities, including α-amylase inhibition (IC50 = 5.75 ± 0.02 μM) for managing type II diabetes complications and antifungal activity against Candida utilis (MIC = 250 µg/mL) .

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-19-12-6-4-11(5-7-12)14-10-21-15(17-14)18-16-9-13-3-2-8-20-13/h2-10H,1H3,(H,17,18)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWWCFGIRJNKHY-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(2-(furan-2-ylmethylene)hydrazinyl)-4-(4-methoxyphenyl)thiazole is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C21H19N5O5C_{21}H_{19}N_{5}O_{5} with a molecular weight of approximately 421.41 g/mol. The structure features a thiazole ring, a furan moiety, and a methoxyphenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H19N5O5
Molecular Weight421.41 g/mol
CAS Number328244-98-0
PurityTypically 95%

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to This compound have shown promising results against various cancer cell lines. A study reported that thiazole derivatives displayed IC50 values in the range of 1.61±1.92μg/mL1.61\pm 1.92\mu g/mL, indicating strong cytotoxicity against tumor cells such as A-431 and Jurkat cells .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the phenyl ring, such as the introduction of electron-donating groups like methoxy, significantly enhance cytotoxic activity. For example, compounds with a methoxy group at the para position of the phenyl ring demonstrated increased potency compared to their unsubstituted counterparts .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown potential against various bacterial strains, with some derivatives exhibiting activity comparable to standard antibiotics like norfloxacin .

The mechanism underlying the antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, thiazole derivatives have been noted for their anti-inflammatory properties. Certain derivatives have demonstrated strong inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Summary of Biological Activities

Activity TypeObservationsReference
AntitumorIC50 values as low as 1.61 µg/mL
AntimicrobialComparable efficacy to norfloxacin
Anti-inflammatoryStrong COX inhibition

Notable Studies

  • Antitumor Efficacy : A study highlighted that specific thiazole derivatives could interact with Bcl-2 proteins, which are implicated in cancer cell survival, leading to enhanced apoptosis in cancer cells .
  • Mechanistic Insights : Research using molecular dynamics simulations has provided insights into how these compounds interact at the molecular level, emphasizing hydrophobic interactions as key contributors to their biological activity .
  • SAR Analysis : Ongoing studies are focused on optimizing the structure of thiazole derivatives to enhance their selectivity and potency against targeted diseases while minimizing toxicity .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl) at position 4 enhance antifungal potency but may reduce solubility .
  • The methoxyphenyl group confers balanced lipophilicity and α-amylase inhibition, whereas nitro groups (e.g., 5-nitro-2-furyl) correlate with carcinogenicity .

Analogues with Modified Hydrazinyl Moieties

Compound Name Hydrazinyl Moiety Activity Profile GI50 (Cancer Cell Lines) Reference
This compound Furan-2-ylmethylene Anticancer (moderate), Antifungal Not reported
(E)-2-(2-(3-Bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole 3-Bromothiophen-2-yl Potent anticancer (HCT-116: GI50 = 1.6 µM) 1.6 ± 0.2 µM
(E)-2-(2-(2-Hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole 2-Hydroxy-3-methylbenzylidene Caspase-dependent apoptosis (MCF-7: GI50 = 1.0 µM) 1.0 ± 0.1 µM

Key Observations :

  • Bulkier substituents (e.g., bromothiophene) improve anticancer activity by enhancing target binding .
  • Hydroxy groups (e.g., 2-hydroxy-3-methylbenzylidene) induce apoptosis via caspase activation, a mechanism absent in the furan-2-ylmethylene analog .

Q & A

Q. What are the optimized synthetic routes for (E)-2-(2-(furan-2-ylmethylene)hydrazinyl)-4-(4-methoxyphenyl)thiazole?

Methodological Answer: The compound is typically synthesized via cyclization of thiosemicarbazones with α-bromo-4-methoxyacetophenone in absolute ethanol. Key steps include:

  • Condensation : React furan-2-carbaldehyde derivatives with thiosemicarbazide to form thiosemicarbazones.
  • Cyclization : Treat the thiosemicarbazone intermediate with 2-bromo-1-(4-methoxyphenyl)ethanone in ethanol under reflux (6–8 hours). Catalysts like LiCl may enhance yields .
  • Purification : Use silica gel chromatography (e.g., dichloromethane/methanol gradients) and recrystallization from ethanol to isolate the product. Yields typically range from 67% to 88% depending on substituents .

Q. How is structural characterization performed for this compound?

Methodological Answer: Structural confirmation involves:

  • 1H/13C NMR : Identify key peaks, such as the hydrazinyl NH proton (δ 11.25–12.40 ppm) and furan methine protons (δ 6.97–8.71 ppm). The 4-methoxyphenyl group shows a singlet at δ 3.78 ppm (OCH3) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 369.11 for derivatives with nitro groups) .
  • IR Spectroscopy : Confirm C=N (1580–1618 cm⁻¹) and NH (3314–3420 cm⁻¹) stretches .

Q. What preliminary biological activities are reported?

Methodological Answer: Initial screenings highlight:

  • Anticancer Activity : GI50 values of 1.0–1.7 µM against MCF-7 and HCT-116 cells via caspase-dependent apoptosis .
  • Antidiabetic Potential : α-Amylase inhibition (IC50 = 5.75 µM) and antiglycation activity (IC50 = 0.383 mg/mL) .
  • Antimicrobial Effects : Moderate antifungal activity (MIC = 32–64 µg/mL) against Candida spp. .

Advanced Research Questions

Q. How to design SAR studies to optimize anticancer activity?

Methodological Answer:

  • Substituent Variation : Replace the furan-2-ylmethylene group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate cytotoxicity .
  • Bioisosteric Replacement : Substitute the 4-methoxyphenyl with 4-cyanophenyl to enhance selectivity for cancer cells over MRC-5 fibroblasts (selectivity index >10) .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to Akt or α-amylase active sites .

Q. How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Assay Standardization : Compare IC50 values under uniform conditions (e.g., 48-hour incubation vs. 72-hour).
  • Cell Line Validation : Use authenticated lines (e.g., ATCC-certified MCF-7) to minimize variability .
  • Dose-Response Curves : Perform 8-point assays (0.1–100 µM) to ensure accurate potency measurements .

Q. What mechanistic approaches confirm apoptosis induction?

Methodological Answer:

  • Caspase Activation Assays : Measure caspase-3/7 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Cell Cycle Analysis : Use flow cytometry (PI staining) to detect G0/G1 arrest or sub-G1 populations .
  • Western Blotting : Quantify pro-apoptotic markers (e.g., Bax, cleaved PARP) and anti-apoptotic Bcl-2 .

Q. How to evaluate selectivity for cancer vs. normal cells?

Methodological Answer:

  • Dual Cell Line Screening : Test GI50 values on cancer (e.g., HCT-116) and normal (e.g., MRC-5) cells. Selectivity index = GI50(normal)/GI50(cancer) .
  • Toxicity Profiling : Use hemolysis assays (RBCs) and liver cell lines (HepG2) to assess systemic toxicity .

Q. What in silico strategies predict target binding?

Methodological Answer:

  • Molecular Docking : Simulate binding to DENV protease (PDB: 3U8I) or α-amylase (PDB: 1PPI) using Glide or GOLD .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and hydrogen-bond interactions .

Q. How to address variability in α-amylase IC50 values?

Methodological Answer:

  • Enzyme Source : Use porcine pancreatic α-amylase (Sigma) for consistency .
  • Substrate Standardization : Pre-incubate with 1% starch and measure reducing sugars via DNSA method .
  • Positive Controls : Include acarbose (IC50 = 1.33 µM) to calibrate assay conditions .

Q. What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce acetyl-protected hydroxyl groups to enhance solubility and reduce first-pass metabolism .
  • Microsomal Stability Assays : Incubate with rat liver microsomes (RLM) and monitor degradation via LC-MS .
  • Lipinski Compliance : Ensure logP <5, molecular weight <500 Da, and <10 H-bond acceptors/donors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(2-(furan-2-ylmethylene)hydrazinyl)-4-(4-methoxyphenyl)thiazole
Reactant of Route 2
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(E)-2-(2-(furan-2-ylmethylene)hydrazinyl)-4-(4-methoxyphenyl)thiazole

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